molecular formula C18H21N3O B11806459 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11806459
M. Wt: 295.4 g/mol
InChI Key: DURAJSBNVGTLIM-UHFFFAOYSA-N
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Description

2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring, a pyridine ring, and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-[2-(N-methylanilino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C18H21N3O/c1-20(15-8-3-2-4-9-15)18-16(10-7-12-19-18)17-11-5-6-13-21(17)14-22/h2-4,7-10,12,14,17H,5-6,11,13H2,1H3

InChI Key

DURAJSBNVGTLIM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3CCCCN3C=O

Origin of Product

United States

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